
1-(3,5-Dichlorophenoxy)propan-2-one
Vue d'ensemble
Description
1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound with the molecular formula C9H8Cl2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3 . The compound has a molecular weight of 219.06 g/mol. Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.06 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 160 . The compound is solid in physical form .Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
Biologically produced diols like 1,3-propanediol and 2,3-butanediol have a wide range of applications, including in the production of polymers and solvents. The purification and recovery process of these diols from fermentation broth, which could be relevant to the processing of compounds like "1-(3,5-Dichlorophenoxy)propan-2-one" if produced biologically, involve techniques such as evaporation, distillation, and membrane filtration. These methods aim at improving yield, purity, and reducing energy consumption in the production process (Xiu & Zeng, 2008).
Environmental and Toxicological Studies of Chlorophenoxy Herbicides
The environmental impact and toxicity of chlorophenoxy herbicides, such as 2,4-D, have been the subject of extensive research. These studies focus on the persistence, bioaccumulation, and toxicological effects of these compounds in various environments. Understanding the environmental behavior and toxicological profile of "this compound" could benefit from the methodologies and findings of these studies. For instance, Zuanazzi et al. (2020) reviewed the global trends in 2,4-D herbicide toxicity studies, highlighting the importance of focusing on molecular biology and gene expression in future research on herbicide toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment from Pesticide Production
The treatment of wastewater containing a variety of toxic pollutants from pesticide production, including chlorophenoxy acids and derivatives, is a critical area of research. Techniques such as biological processes and granular activated carbon filtration have shown effectiveness in removing up to 80-90% of these contaminants. This knowledge could inform strategies for managing waste from the production or use of "this compound" (Goodwin et al., 2018).
Safety and Hazards
The safety information for 1-(3,5-Dichlorophenoxy)propan-2-one indicates that it should be stored in a dry, sealed environment at 2-8°C . The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, and precautionary statements include P261, P305+P351+P338 . A safety data sheet is available .
Propriétés
IUPAC Name |
1-(3,5-dichlorophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTSCUBKRZOBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596293 | |
| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17199-34-7 | |
| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

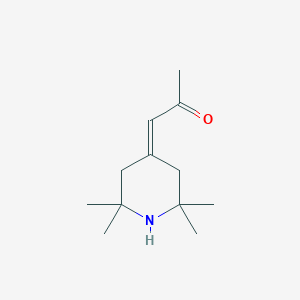
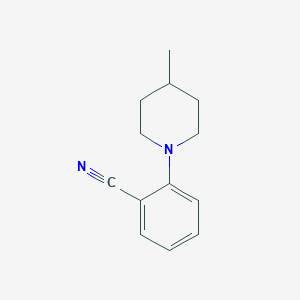
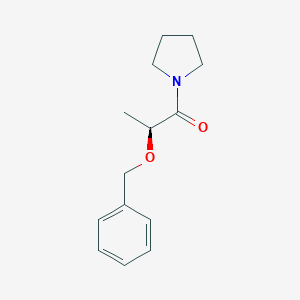


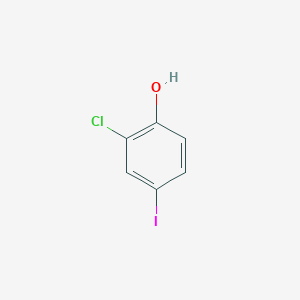

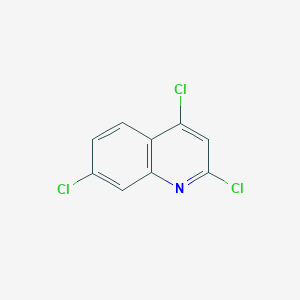
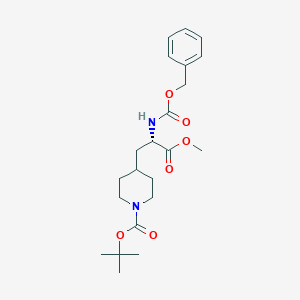
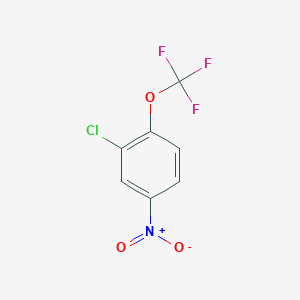
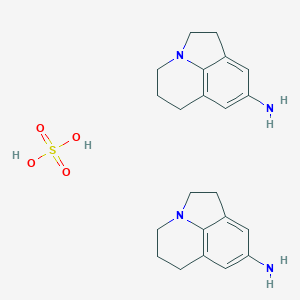


![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)